N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034373-13-0
VCID: VC4597460
InChI: InChI=1S/C21H25FN4O3S/c1-24-19-4-2-3-5-20(19)26(30(24,28)29)18-10-12-25(13-11-18)15-21(27)23-14-16-6-8-17(22)9-7-16/h2-9,18H,10-15H2,1H3,(H,23,27)
SMILES: CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C21H25FN4O3S
Molecular Weight: 432.51

N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

CAS No.: 2034373-13-0

Cat. No.: VC4597460

Molecular Formula: C21H25FN4O3S

Molecular Weight: 432.51

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide - 2034373-13-0

Specification

CAS No. 2034373-13-0
Molecular Formula C21H25FN4O3S
Molecular Weight 432.51
IUPAC Name N-[(4-fluorophenyl)methyl]-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide
Standard InChI InChI=1S/C21H25FN4O3S/c1-24-19-4-2-3-5-20(19)26(30(24,28)29)18-10-12-25(13-11-18)15-21(27)23-14-16-6-8-17(22)9-7-16/h2-9,18H,10-15H2,1H3,(H,23,27)
Standard InChI Key YPKXHBHCSSBZSP-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F

Introduction

N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound belonging to the thiadiazole derivatives class, known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a piperidine ring suggests potential interactions with various biological targets, particularly in the central nervous system.

Synthesis

The synthesis of N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide can be approached through several synthetic routes involving key intermediates. Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Synthetic Steps

  • Preparation of Intermediates: This involves the synthesis of the benzo[c] thiadiazol-1(3H)-yl moiety and the piperidine ring.

  • Coupling Reactions: The fluorobenzyl group is attached to the piperidine ring, which is then linked to the thiadiazole derivative.

  • Purification: Final purification steps to ensure high purity of the compound.

Potential Applications Table

ApplicationDescription
Antimicrobial ActivityThiadiazole derivatives have shown promising antimicrobial activity against various pathogens.
Anticancer ActivityPotential anticancer properties due to the thiadiazole core, though specific data for this compound is lacking.
Central Nervous System TargetsThe piperidine ring may interact with targets in the CNS, suggesting potential neurological applications.

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